N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(2,2,2-trifluoroethoxy)benzamide
Description
N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(2,2,2-trifluoroethoxy)benzamide is a synthetic organic compound. It possesses unique structural features that enable it to participate in a variety of chemical reactions and demonstrate versatile applications in scientific research.
Properties
IUPAC Name |
N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3/c1-26-9-14-22-15-6-5-12(8-24(15)23-14)21-16(25)11-3-2-4-13(7-11)27-10-17(18,19)20/h2-4,7,12H,5-6,8-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEUYZDNNVRHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2CC(CCC2=N1)NC(=O)C3=CC(=CC=C3)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(2,2,2-trifluoroethoxy)benzamide can be accomplished through a multi-step synthetic route.
Formation of the Triazolo[1,5-a]pyridine Core: : Starting from pyridine derivatives, the synthesis involves the cyclization with azide compounds under suitable conditions.
Introduction of the Methoxymethyl Group: : Methylation reaction of an intermediate compound using methoxymethyl chloride.
Attachment of Trifluoroethoxy Benzamide Moiety: : Introduction of the 2,2,2-trifluoroethoxy group via substitution reactions followed by amide coupling with the previously synthesized core structure.
Industrial Production Methods
In industrial settings, this compound can be synthesized using large-scale organic synthesis techniques. Continuous flow reactors and advanced purification methods are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(2,2,2-trifluoroethoxy)benzamide can undergo several chemical reactions:
Oxidation: : Utilization of oxidizing agents to transform the compound into more oxidized states.
Reduction: : Using reducing agents to obtain reduced derivatives of the compound.
Substitution: : Introduction of various functional groups by replacing existing ones under appropriate conditions.
Common Reagents and Conditions
Common reagents include hydrogen gas for reduction, potassium permanganate for oxidation, and halogenating agents for substitution reactions. Conditions vary but typically involve controlling temperature, pressure, and solvent environments to achieve desired transformations.
Major Products
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, often used for further studies or applications.
Scientific Research Applications
N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(2,2,2-trifluoroethoxy)benzamide has wide-ranging applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its therapeutic potential, possibly as an anti-inflammatory or anti-cancer agent.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways.
Molecular Targets: : Specific enzymes or receptors that the compound binds to or modulates.
Pathways: : Cellular signaling pathways affected by the compound, leading to changes in cellular behavior or function.
Comparison with Similar Compounds
Similar Compounds
Compounds with similar structural motifs include:
N-[2-(methoxymethyl)-6,7,8-trihydro-[1,2,4]triazolo[1,5-a]pyridin-5-yl]-3-(2,2,2-trifluoroethoxy)benzamide
N-[2-(ethoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(2,2,2-trifluoroethoxy)benzamide
Highlighting Uniqueness
What sets N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(2,2,2-trifluoroethoxy)benzamide apart is its unique combination of the methoxymethyl and trifluoroethoxy functional groups, conferring it distinct chemical and biological properties that are not observed in its analogs.
That's the lowdown on this compound. Dive deep into the world of molecular wonders!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
